2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol

Catalog No.
S3126919
CAS No.
1823357-87-4
M.F
C8H17FO2
M. Wt
164.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol

CAS Number

1823357-87-4

Product Name

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol

IUPAC Name

2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol

Molecular Formula

C8H17FO2

Molecular Weight

164.22

InChI

InChI=1S/C8H17FO2/c1-7(2,9)6-11-8(3,4)5-10/h10H,5-6H2,1-4H3

InChI Key

XXERLMYLLAVUET-UHFFFAOYSA-N

SMILES

CC(C)(CO)OCC(C)(C)F

Solubility

not available

2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol is an organic compound with the molecular formula C8H17FO2C_8H_{17}FO_2 and a CAS number of 1823357-87-4. This compound features a fluorinated alkyl chain, which enhances its properties compared to non-fluorinated analogs. It is a colorless liquid with a relatively low boiling point, making it suitable for various applications in organic synthesis and industrial processes.

The chemical reactivity of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol is influenced by the presence of the fluorine atom, which can enhance electrophilicity and alter nucleophilic attack patterns. Common reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Esterification: The alcohol group can react with acids to form esters, which are valuable in organic synthesis.
  • Dehydration: Under acidic conditions, this compound may undergo dehydration to form alkenes.

These reactions are significant for synthesizing more complex molecules in pharmaceutical and agrochemical research.

While specific biological activity data for 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol is limited, compounds with similar structures often exhibit interesting pharmacological properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity. Research into related compounds suggests that they may have applications in medicinal chemistry, particularly as precursors for biologically active agents.

The synthesis of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available 2-methylpropan-1-ol.
  • Fluorination: A fluorination reaction introduces the fluorine atom into the molecule. This can be achieved using reagents such as sulfur tetrafluoride or through electrophilic fluorination methods.
  • Ether Formation: The desired ether structure is formed by reacting the fluorinated intermediate with an appropriate alkyl halide or alcohol under basic conditions.

These synthetic routes may be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.

The applications of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol span several fields:

  • Pharmaceuticals: Due to its potential biological activity, it can serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: Its unique properties make it suitable for developing agrochemical formulations.
  • Chemical Synthesis: It acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Interaction studies involving 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol are essential for understanding its reactivity and potential biological effects. Investigating how this compound interacts with various nucleophiles can provide insights into its utility in synthetic chemistry. Additionally, studies on its metabolic pathways could reveal information about its safety and efficacy as a pharmaceutical candidate.

Several compounds share structural features with 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol, allowing for a comparative analysis:

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)benzene-1-sulfonyl chlorideC10H8ClF3O3SC_10H_8ClF_3O_3SContains trifluoromethyl group; used in sulfonylation
4-(Methoxy)benzene-1-sulfonyl chlorideC10H11ClO3SC_{10}H_{11}ClO_3SMethoxy group affects reactivity; common in pharmaceuticals
4-(Ethoxy)benzene-1-sulfonyl chlorideC10H13ClO3SC_{10}H_{13}ClO_3SEthoxy group provides different steric effects

The uniqueness of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol lies in its specific fluorinated structure, which can significantly influence its chemical behavior and interactions compared to other sulfonyl chlorides. Its ability to undergo nucleophilic substitution reactions makes it particularly valuable in synthetic applications where reactivity needs to be finely tuned.

XLogP3

1

Dates

Modify: 2023-08-18

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